![molecular formula C9H9FS B14421109 1-Fluoro-4-[2-(methylsulfanyl)ethenyl]benzene CAS No. 82525-09-5](/img/structure/B14421109.png)
1-Fluoro-4-[2-(methylsulfanyl)ethenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-4-[2-(methylsulfanyl)ethenyl]benzene is an organic compound that features a benzene ring substituted with a fluoro group and a 2-(methylsulfanyl)ethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Fluoro-4-[2-(methylsulfanyl)ethenyl]benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 1-fluoro-4-iodobenzene with 2-(methylsulfanyl)ethenyl magnesium bromide under palladium-catalyzed cross-coupling conditions. The reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a phosphine ligand, such as triphenylphosphine, in the presence of a base like potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Fluoro-4-[2-(methylsulfanyl)ethenyl]benzene undergoes various types of chemical reactions, including:
Reduction: The fluoro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles, such as hydroxide ions, under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Sodium hydroxide, potassium hydroxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Benzene derivatives with hydrogen replacing the fluoro group
Substitution: Hydroxy-substituted benzene derivatives
Aplicaciones Científicas De Investigación
1-Fluoro-4-[2-(methylsulfanyl)ethenyl]benzene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Fluoro-4-[2-(methylsulfanyl)ethenyl]benzene involves its interaction with molecular targets through its functional groups. The fluoro group can participate in hydrogen bonding and dipole-dipole interactions, while the methylsulfanyl group can undergo oxidation-reduction reactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
1-Fluoro-4-(methylsulfonyl)benzene: Similar structure but with a sulfonyl group instead of a methylsulfanyl group.
1-Ethenyl-4-fluorobenzene: Similar structure but with an ethenyl group instead of a 2-(methylsulfanyl)ethenyl group.
Uniqueness
1-Fluoro-4-[2-(methylsulfanyl)ethenyl]benzene is unique due to the presence of both a fluoro group and a 2-(methylsulfanyl)ethenyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity and potential for diverse chemical transformations .
Propiedades
Número CAS |
82525-09-5 |
|---|---|
Fórmula molecular |
C9H9FS |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
1-fluoro-4-(2-methylsulfanylethenyl)benzene |
InChI |
InChI=1S/C9H9FS/c1-11-7-6-8-2-4-9(10)5-3-8/h2-7H,1H3 |
Clave InChI |
NHTVTMKQEXDCQL-UHFFFAOYSA-N |
SMILES canónico |
CSC=CC1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Pyrrolidin-1-yl)methyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B14421027.png)
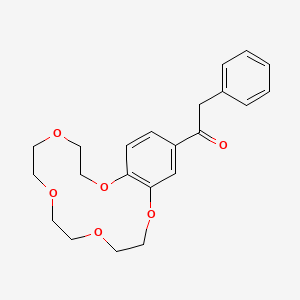
![2,3,5,7,8-Pentaphenylpyrido[3,4-b]pyrazine](/img/structure/B14421043.png)
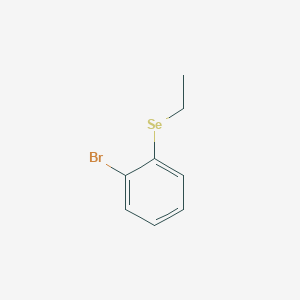
![2-[3-(1,3-Dithiolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14421050.png)

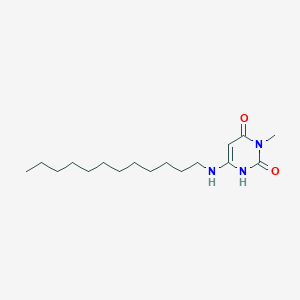

![2-(azepan-1-ium-1-yl)ethyl N-[2-(pentoxymethyl)phenyl]carbamate;chloride](/img/structure/B14421078.png)
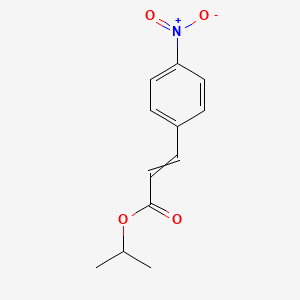
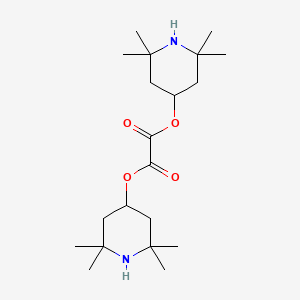
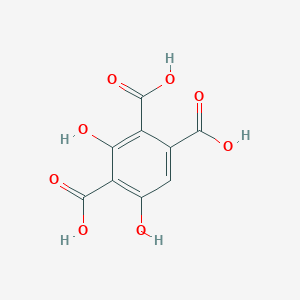

phosphanium bromide](/img/structure/B14421102.png)
